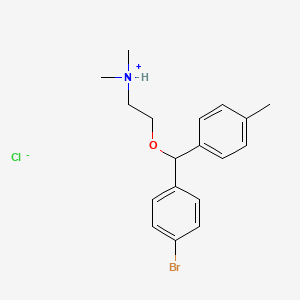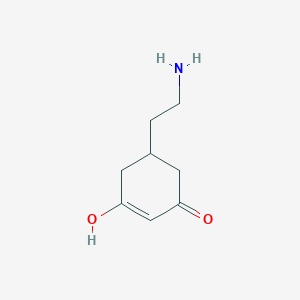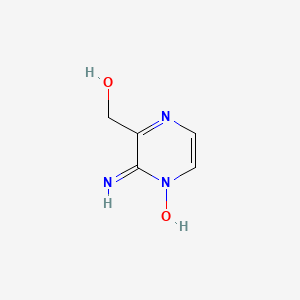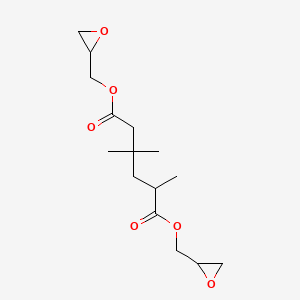
2-(p-Bromophenyl-(p'-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. This compound is characterized by the presence of a bromophenyl group, a tolyl group, and a dimethylethylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride typically involves the reaction of p-bromobenzyl chloride with p-tolylmagnesium bromide to form the corresponding p-bromophenyl-p-tolylmethane. This intermediate is then reacted with N,N-dimethylethylamine in the presence of a suitable base to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(p-Bromophenyl)-N,N-dimethylethylamine hydrochloride: Lacks the tolyl group, resulting in different chemical properties and applications.
2-(p-Tolyl)-N,N-dimethylethylamine hydrochloride: Lacks the bromophenyl group, leading to variations in reactivity and biological activity.
2-(p-Bromophenyl)-N,N-diethylamine hydrochloride: Similar structure but with diethylamine instead of dimethylethylamine, affecting its chemical behavior.
Uniqueness
2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride is unique due to the presence of both bromophenyl and tolyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Número CAS |
63917-84-0 |
|---|---|
Fórmula molecular |
C18H23BrClNO |
Peso molecular |
384.7 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)-(4-methylphenyl)methoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H22BrNO.ClH/c1-14-4-6-15(7-5-14)18(21-13-12-20(2)3)16-8-10-17(19)11-9-16;/h4-11,18H,12-13H2,1-3H3;1H |
Clave InChI |
NEOZRYIORLIHJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)OCC[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)





![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)




